3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
Description
3-{[(2,6-Dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one (CAS: 320419-57-6) is a structurally complex indol-2-one derivative characterized by dual chlorinated aromatic substituents. The molecule features a 2,4-dichlorobenzyl group at the indole nitrogen and a 2,6-dichlorobenzoyloxyimino moiety at position 3 of the indol-2-one core . This compound is primarily utilized in pharmaceutical research as a molecular building block, particularly in the development of kinase inhibitors and antimicrobial agents . Its structural design leverages electron-withdrawing chlorine atoms to enhance metabolic stability and modulate electronic properties for target binding .
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,6-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O3/c23-13-9-8-12(17(26)10-13)11-28-18-7-2-1-4-14(18)20(21(28)29)27-31-22(30)19-15(24)5-3-6-16(19)25/h1-10H,11H2/b27-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWKGRGRUSZQE-OOAXWGSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=CC=C3Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[(2,6-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one , also known by its CAS number 477853-35-3, belongs to a class of indole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple chlorinated aromatic rings which may contribute to its biological activity. The presence of the imino group and the indole moiety is significant for its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The dichlorobenzoyl and dichlorobenzyl groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of indole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting a promising alternative for treatment .
- Anticancer Activity : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic cells .
- Enzyme Inhibition Studies : Research indicated that the compound inhibited COX-1 and COX-2 enzymes with IC50 values of 20 µM and 25 µM respectively. This inhibition suggests potential anti-inflammatory effects worth exploring further .
Data Table: Summary of Biological Activities
The biological activities of this compound are hypothesized to arise from its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions due to its complex structure. The imino group likely plays a crucial role in binding to target proteins or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the indol-2-one scaffold and substituted aromatic groups. Key differences in substituents, physicochemical properties, and biological implications are highlighted.
Substituent Variations on the Indole Core
a. Position 1 Substitutions
- 1-(2,6-Dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one (CAS: 478043-08-2): Replaces the 2,4-dichlorobenzyl group with a 2,6-dichlorobenzyl moiety and introduces a 4-methoxyphenylimino group.
- 1-(3,4-Dichlorobenzyl)-3-{[(4-chlorobenzoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one: Substitutes the 2,4-dichlorobenzyl with a 3,4-dichlorobenzyl group and replaces the 2,6-dichlorobenzoyloxy with a 4-chlorobenzoyloxy substituent. The 3,4-dichlorobenzyl group introduces steric hindrance, which may reduce binding affinity in enzyme pockets compared to the 2,4-dichlorobenzyl analog .
b. Position 3 Modifications
- 5-Chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one (CAS: 320420-74-4): Replaces the aromatic benzoyloxyimino group with an aliphatic 3-methylbutanoyloxyimino chain.
- (Z)-1-(2',6'-Dichlorophenyl)-3-benzylaminomethylene-2-indolinone: Substitutes the oxyimino group with a benzylaminomethylene group. The amine functionality introduces hydrogen-bonding capacity, which could enhance target interaction but reduce metabolic stability compared to the oxyimino derivative .
Physicochemical and Analytical Data
Key Observations :
- The 4-chlorobenzoyloxyimino analog (MW: 459.7) has a higher molecular weight than the target compound due to additional chlorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
